molecular formula C5H5NO3S B14176728 2-Imino-4-oxothiolane-3-carboxylic acid CAS No. 859492-46-9

2-Imino-4-oxothiolane-3-carboxylic acid

Katalognummer: B14176728
CAS-Nummer: 859492-46-9
Molekulargewicht: 159.17 g/mol
InChI-Schlüssel: ITSVXAVQGKTYQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-4-oxothiolane-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-oxothiolane-3-carboxylic acid typically involves a multicomponent reaction (MCR) where primary amines, aldehydes, and mercaptoacetic acid are reacted in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) . This one-pot synthesis method is efficient and yields high-purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Imino-4-oxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic, alkaline, or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

2-Imino-4-oxothiolane-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Imino-4-oxothiolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates various signaling pathways, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Investigated for its antioxidant properties.

Uniqueness: 2-Imino-4-oxothiolane-3-carboxylic acid stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which enhances its pharmacological properties and makes it a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

859492-46-9

Molekularformel

C5H5NO3S

Molekulargewicht

159.17 g/mol

IUPAC-Name

2-imino-4-oxothiolane-3-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c6-4-3(5(8)9)2(7)1-10-4/h3,6H,1H2,(H,8,9)

InChI-Schlüssel

ITSVXAVQGKTYQN-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C(C(=N)S1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.